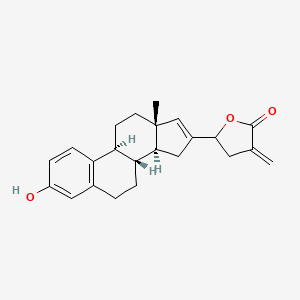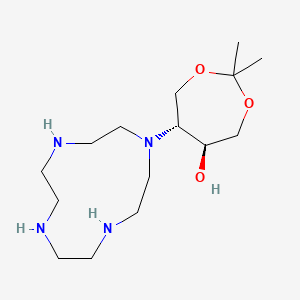
4-(4-Chlorophenyl)-2,6-piperidinedione-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Chlorophenyl)-2,6-piperidinedione-d4, also known as 4-CPPD-d4, is a synthetic compound with a wide range of applications in scientific research. It is an important tool for studying biochemical and physiological processes and understanding the mechanistic basis of drug action. 4-CPPD-d4 is a derivative of the natural product 4-chlorophenyl-2,6-piperidinedione (4-CPPD), and is used as a reference compound in the study of 4-CPPD. The incorporation of deuterium into 4-CPPD-d4 makes it an ideal tool for the study of 4-CPPD's pharmacokinetics, metabolism, and pharmacodynamics.
Wirkmechanismus
The mechanism of action of 4-CPPD is not yet fully understood. However, it is believed to act as an agonist at the 5-HT1A receptor, which is a serotonin receptor that is involved in the regulation of mood, anxiety, and other physiological processes. Additionally, 4-CPPD has been shown to bind to and activate the G-protein-coupled receptor GPR35, which is involved in the regulation of inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Chlorophenyl)-2,6-piperidinedione-d4 are not yet fully understood. However, it has been shown to have antidepressant-like effects in animal models, as well as anxiolytic, anticonvulsant, and anti-inflammatory effects. Additionally, 4-(4-Chlorophenyl)-2,6-piperidinedione-d4 has been shown to reduce the activity of the enzyme monoamine oxidase A, which is involved in the metabolism of serotonin and other neurotransmitters.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4-(4-Chlorophenyl)-2,6-piperidinedione-d4 as a reference compound in laboratory experiments has several advantages. It is an inexpensive and readily available compound that is stable and has a long shelf life. Additionally, it is a non-toxic compound that is not metabolized in the body, making it suitable for use in animal studies. The main limitation of 4-(4-Chlorophenyl)-2,6-piperidinedione-d4 is that it is not as biologically active as 4-CPPD, and therefore may not be suitable for studying the pharmacological effects of 4-CPPD.
Zukünftige Richtungen
There are several potential future directions for the study of 4-(4-Chlorophenyl)-2,6-piperidinedione-d4. These include further research into its mechanism of action, its effects on other biochemical and physiological processes, and its potential therapeutic applications. Additionally, further research could be conducted into the pharmacokinetics and metabolism of 4-(4-Chlorophenyl)-2,6-piperidinedione-d4, as well as its interactions with other drugs and its potential adverse effects. Finally, further research could be conducted into the synthesis and purification of 4-(4-Chlorophenyl)-2,6-piperidinedione-d4, as well as the development of more efficient and cost-effective methods for its production.
Synthesemethoden
The synthesis of 4-(4-Chlorophenyl)-2,6-piperidinedione-d4 is based on the synthesis of 4-CPPD, which is a simple four-step synthetic route. The first step is the preparation of 4-chloro-2,6-dimethoxyphenol, which is achieved by the reaction of 4-chlorophenol with dimethyl sulfate in the presence of an acid catalyst. The second step is the conversion of the 4-chloro-2,6-dimethoxyphenol to 4-chlorophenyl-2,6-dimethoxyacetophenone, which is accomplished by the reaction of 4-chloro-2,6-dimethoxyphenol with acetic anhydride. The third step is the preparation of 4-chlorophenyl-2,6-piperidinedione, which is achieved by the reaction of 4-chlorophenyl-2,6-dimethoxyacetophenone with piperidine. The fourth and final step is the deuteration of 4-chlorophenyl-2,6-piperidinedione to 4-(4-Chlorophenyl)-2,6-piperidinedione-d4, which is accomplished by the reaction of 4-chlorophenyl-2,6-piperidinedione with deuterium oxide.
Wissenschaftliche Forschungsanwendungen
4-(4-Chlorophenyl)-2,6-piperidinedione-d4 is a useful tool for studying the biochemical and physiological effects of 4-CPPD. It has been used as a reference compound in a variety of studies, including those that have investigated the pharmacokinetics, metabolism, and pharmacodynamics of 4-CPPD. Additionally, it has been used to study the binding affinity of 4-CPPD to various proteins, to study the pharmacological effects of 4-CPPD, and to study the mechanism of action of 4-CPPD.
Eigenschaften
IUPAC Name |
4-(4-chloro-2,3,5,6-tetradeuteriophenyl)piperidine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c12-9-3-1-7(2-4-9)8-5-10(14)13-11(15)6-8/h1-4,8H,5-6H2,(H,13,14,15)/i1D,2D,3D,4D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZWYRYCGOBBKD-RHQRLBAQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)NC1=O)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C2CC(=O)NC(=O)C2)[2H])[2H])Cl)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)-2,6-piperidinedione-d4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[5-[2-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethylsulfanyl]ethyl]-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B585878.png)






![7-[(5R,6S)-6-hydroxy-2,2-dimethyl-1,3-dioxepan-5-yl]-1,4,7,10-tetrazacyclododecane-1-carbaldehyde](/img/structure/B585896.png)